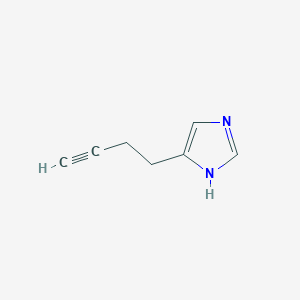

4-(But-3-yn-1-yl)-1H-imidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-but-3-ynyl-1H-imidazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2/c1-2-3-4-7-5-8-6-9-7/h1,5-6H,3-4H2,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGWFXUHNYJCMLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCC1=CN=CN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00442628 | |

| Record name | 4-(But-3-yn-1-yl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00442628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

223419-76-9 | |

| Record name | 4-(But-3-yn-1-yl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00442628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 but 3 Yn 1 Yl 1h Imidazole and Its Analogs

Strategic Approaches to Imidazole (B134444) Ring Construction and Functionalization

The synthesis of the imidazole nucleus is a foundational aspect of heterocyclic chemistry. Modern methodologies prioritize efficiency, atom economy, and structural diversity, allowing for the creation of a vast library of imidazole-containing compounds.

Multi-Component Reactions (MCRs) in Imidazole Synthesis

Multi-component reactions (MCRs), which combine three or more starting materials in a single operation, are highly valued for their efficiency and high atom economy in generating molecular complexity. nih.gov One of the earliest and most classic MCRs for imidazole synthesis is the Debus-Radziszewski reaction, which typically involves a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) to form substituted imidazoles. A modification of this method, replacing ammonia with a primary amine, yields N-substituted imidazoles.

More contemporary MCRs offer access to a wide array of substituted imidazoles under various catalytic conditions. For instance, copper-catalyzed three-component reactions of a dicarbonyl compound (like benzil), an aldehyde, and ammonium (B1175870) acetate (B1210297) provide an efficient route to 2,4,5-trisubstituted imidazoles. researchgate.net Other metal-free approaches utilize benzoic acid to catalyze the reaction of vinyl azides, aromatic aldehydes, and aromatic amines, yielding 1,2,5-trisubstituted imidazoles. nih.gov Four-component reactions have also been developed, such as the one-pot synthesis of 1,2,4-trisubstituted 1H-imidazoles from a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions. nih.gov

Table 1: Overview of Selected Multi-Component Reactions for Imidazole Synthesis

| Reaction Name/Type | Key Reactants | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Debus-Radziszewski Synthesis | 1,2-dicarbonyl, aldehyde, ammonia | Heating | Substituted Imidazoles | Current time information in Bangalore, IN. |

| Copper-Catalyzed MCR | Benzil, aldehyde, ammonium acetate | CuI | 2,4,5-Trisubstituted Imidazoles | researchgate.net |

| Benzoic Acid-Catalyzed MCR | Vinyl azide (B81097), aldehyde, amine | Benzoic acid (metal-free) | 1,2,5-Trisubstituted Imidazoles | nih.gov |

| Four-Component Synthesis | 2-bromoacetophenone, aldehyde, primary amine, ammonium acetate | Solvent-free, heating | 1,2,4-Trisubstituted Imidazoles | nih.gov |

Cyclization Reactions and Denitrogenative Transformations

Cyclization reactions are a cornerstone of heterocyclic synthesis, providing direct routes to the imidazole ring from various acyclic precursors. nih.gov A facile method for creating 2,4-disubstituted imidazoles involves the [3+2] cyclization of vinyl azides with amidines under catalyst-free conditions. nih.gov This approach is noted for its tolerance of a broad range of functional groups and good to excellent yields. nih.gov

Denitrogenative transformations offer another sophisticated pathway, wherein a nitrogen-containing ring system, such as a triazole, is converted into an imidazole through the extrusion of nitrogen. A notable example is the acid-mediated denitrogenative transformation of 5-amino-1,2,3-triazoles. bohrium.com This process involves the intramolecular cyclization of a substituted 5-amino-1,2,3-triazole, followed by the opening of the triazole ring and insertion of an in situ generated carbene intermediate. bohrium.com Transition metal-catalyzed versions of this transformation are also known, though they often require precious metal catalysts like rhodium or cobalt complexes. researchgate.net

Palladium-Catalyzed and Copper-Catalyzed Synthetic Routes

Transition-metal catalysis has revolutionized the synthesis of imidazoles, enabling reactions that were previously challenging or impossible. beilstein-journals.org Both copper and palladium catalysts are extensively used for constructing and functionalizing the imidazole core. beilstein-journals.org

Copper-catalyzed routes are particularly versatile. They can facilitate the cross-cycloaddition between two different isocyanides to produce 1,4-disubstituted imidazoles. organic-chemistry.org This reaction proceeds through the activation of a C-H bond in one of the isocyanides by the copper catalyst. organic-chemistry.org Another powerful copper-catalyzed method is the regioselective diamination of terminal alkynes with amidines, which allows for the synthesis of diverse 1,2,4-trisubstituted imidazoles using oxygen as a green oxidant. researchgate.net

Palladium-catalyzed syntheses often involve cross-coupling reactions or tandem sequences. beilstein-journals.org A notable example is a palladium-catalyzed sequence involving decarboxylation, addition, and cyclization of carboxylic acids with aliphatic nitriles to assemble multiply substituted imidazoles in one pot. nih.gov Tandem reactions, such as a sequential Heck reaction and oxidative C-H amination, have been used to create complex, fused imidazole systems from 2-vinyl imidazoles and aryl halides. beilstein-journals.org

Direct Synthesis and Regioselective Functionalization of 4-(But-3-yn-1-yl)-1H-imidazole

Synthesizing the specific target molecule, this compound, requires strategies for introducing the butynyl side chain onto the imidazole core. This can be achieved either by building the imidazole ring with the side chain already present on a precursor or by functionalizing a pre-formed imidazole ring. The latter approach often relies on precise control of regioselectivity.

Methods for Introducing the But-3-yn-1-yl Side Chain

The introduction of an alkynyl group, such as the but-3-yn-1-yl side chain, at the C4 position of an imidazole ring is a significant synthetic challenge. The Sonogashira cross-coupling reaction is a premier method for this transformation. researchgate.netthieme-connect.com A plausible and efficient route involves the palladium/copper co-catalyzed coupling of a 4-halo-imidazole (e.g., 4-bromo- or 4-iodo-1H-imidazole, often with N-protection) with a terminal alkyne, in this case, but-3-yne. Microwave-assisted Sonogashira reactions have been shown to be particularly effective for preparing 4-alkynyl-imidazoles, offering rapid reaction times and high yields. thieme-connect.com

An alternative strategy is the direct C-H alkynylation of the imidazole ring. While direct C-H functionalization is an attractive, atom-economical approach, controlling the site of reaction is critical. Palladium-catalyzed dehydrogenative alkynylation often shows a preference for the C2 position due to it having the most acidic C-H bond. nih.govnih.govsemanticscholar.org However, specific directing groups or catalytic systems can steer the functionalization to other positions.

Finally, standard alkylation methods can be considered. This could involve the reaction of a 4-metallo-imidazole intermediate (e.g., 4-lithio- or 4-zincio-imidazole) with a suitable electrophile like 4-bromo-1-butyne (B1278893) or 4-iodo-1-butyne. Conversely, an imidazole precursor bearing a nucleophilic side chain could be reacted with a butynyl electrophile before the final ring-closing step.

Table 2: Potential Synthetic Approaches for the But-3-yn-1-yl Side Chain

| Methodology | Key Precursors | Catalyst/Reagents | Key Features | Reference |

|---|---|---|---|---|

| Sonogashira Cross-Coupling | 4-Bromo-1H-imidazole (N-protected), But-3-yne | Pd catalyst (e.g., PdCl₂(PPh₃)₂), CuI (co-catalyst), Base (e.g., Et₃N) | High functional group tolerance; reliable for C-C bond formation. | researchgate.netthieme-connect.com |

| Direct C-H Alkynylation | 1H-Imidazole (N-protected) | Pd(OAc)₂, Ag₂CO₃ (oxidant) | Atom-economical but regioselectivity can be a challenge (often favors C2). | nih.govsemanticscholar.org |

| Metallo-imidazole Alkylation | 4-Lithio-1H-imidazole (N-protected), 4-Bromo-1-butyne | Organolithium reagent (e.g., n-BuLi) | Classic organometallic approach for targeted alkylation. | nih.gov |

Regioselectivity Control in N-Alkylation and C-Alkylation of Imidazoles

For unsymmetrically substituted imidazoles, such as a 4-substituted derivative, the two nitrogen atoms (N1 and N3) are inequivalent, leading to potential challenges in regioselective N-alkylation. The outcome of N-alkylation is influenced by several factors, including the electronic nature of existing substituents, steric hindrance, and the reaction conditions. thieme-connect.com Generally, electron-withdrawing groups on the imidazole ring deactivate the nearer nitrogen atom towards electrophilic attack, favoring alkylation at the more distant nitrogen. thieme-connect.com Steric effects are also significant; bulky substituents on the ring or a bulky alkylating agent will favor reaction at the less sterically hindered nitrogen atom. thieme-connect.com

Controlling regioselectivity in C-H functionalization is equally crucial for synthesizing complex imidazoles. nih.govnih.gov The inherent reactivity of the imidazole C-H bonds typically follows the order C2 > C5 > C4 for deprotonation and C5 > C2 > C4 for electrophilic attack. nih.gov To overcome these natural preferences, chemists employ directing groups. For instance, the (2-(trimethylsilyl)ethoxy)methyl (SEM) group can be used to protect the N1 position. nih.govnih.gov Through a "SEM-switch" strategy, this group can be transposed from N1 to N3, which alters the reactivity of the ring and makes the otherwise unreactive C4 position accessible for functionalization (as it becomes a more reactive C5 position in the tautomeric form). nih.govnih.gov This allows for the sequential and regioselective arylation or alkenylation of all three C-H bonds of the imidazole core. nih.govrsc.org Palladium and copper catalysts are instrumental in these transformations, with the choice of catalyst and oxidant often determining the site of functionalization. rsc.org For example, palladium-catalyzed C-H alkenylation of imidazoles can be directed to the C5 position with high selectivity. rsc.org

Green Chemistry and Sustainable Synthetic Routes for Imidazole Derivatives

Traditional methods for synthesizing imidazole derivatives often involve harsh reaction conditions, the use of hazardous organic solvents, and long reaction times, leading to lower yields and significant waste generation. asianpubs.org In response, green chemistry approaches have gained prominence, emphasizing the use of eco-friendly solvents (or the lack thereof), alternative energy sources like microwaves, and recyclable catalysts to create more sustainable synthetic pathways. nih.gov

The combination of solvent-free conditions and microwave irradiation represents a powerful green strategy for the synthesis of substituted imidazoles. scirp.org Eliminating organic solvents reduces environmental pollution, health hazards, and purification costs. asianpubs.org Microwave heating, as an alternative to conventional heating, often leads to a dramatic reduction in reaction times, from hours to mere minutes, along with improved product yields. niscpr.res.innih.gov

One-pot multicomponent reactions (MCRs) are particularly amenable to these green conditions. For instance, the synthesis of 2,4,5-trisubstituted imidazoles can be achieved by reacting a 1,2-diketone (like benzil), an aldehyde, and ammonium acetate under solvent-free conditions, often facilitated by grinding the reactants together. researchgate.net The use of microwave irradiation can further accelerate these solvent-free reactions. irost.irirost.ir

A study by Sharma et al. demonstrated a comparative advantage of microwave-assisted synthesis over conventional methods. For a series of aryl imidazoles, microwave irradiation in solvent-free conditions using silica (B1680970) gel as a solid support completed the reaction in 12–16 minutes with yields of 70-85%, whereas the conventional reflux method required 7 hours and yielded only 50-70%. niscpr.res.in Similarly, another study highlighted the synthesis of dicyano imidazoles where microwave heating at 500W and 70°C optimized the reaction, achieving a 90% yield in just 7 minutes. tandfonline.com In contrast, the conventional heating method failed to produce a pure product. tandfonline.com

The synthesis of imidazole analogs containing an alkyne group, which are structurally related to this compound, has also been successfully achieved using these techniques. For example, a one-pot microwave-assisted synthesis of diversely functionalized imidazole-4-carboxylates, including an alkyne-substituted variant (Ethyl 5-methyl-3-prop-2-ynyl-3H-imidazole-4-carboxylate), has been reported with good yields. nih.gov

| Method | Reaction Time | Yield (%) | Conditions | Reference |

|---|---|---|---|---|

| Microwave-Assisted | 12-16 min | 70-85% | Solvent-free, silica gel support | niscpr.res.in |

| Conventional | 7 hr | 50-70% | Glacial acetic acid, reflux | niscpr.res.in |

| Microwave-Assisted | 30 min (step 1), 60-80 min (step 2) | 46-80% | p-TSA catalyst, Ethyl alcohol | nih.gov |

| Conventional | 5 hr (step 1), 36 hr (step 2) | 30% | p-TSA catalyst, Ethyl alcohol, reflux | nih.gov |

| Microwave-Assisted | 7 min | 90% | HNO₃/CAN catalyst, 70°C | tandfonline.com |

The choice of catalyst is paramount in developing sustainable synthetic protocols. An ideal catalyst should be efficient, inexpensive, non-toxic, and, crucially, reusable. scielo.br Heterogeneous catalysts are particularly favored as they can be easily separated from the reaction mixture by simple filtration, minimizing waste and allowing for multiple reaction cycles without a significant loss of activity. nih.gov

A variety of reusable catalysts have been optimized for the multicomponent synthesis of imidazoles under green conditions:

Zeolites : Natural zeolites have been employed as efficient, eco-friendly, and reusable heterogeneous catalysts for the synthesis of tri- and tetra-substituted imidazoles under solvent-free microwave conditions. irost.ir Studies have shown that the zeolite catalyst can be recovered and reused for multiple runs with minimal impact on product yield. irost.ir

Magnetic Nanoparticles : Catalysts supported on magnetic nanoparticles (MNPs) offer a highly practical solution for recovery, as they can be easily separated from the reaction medium using an external magnet. rsc.org A Lewis acidic deep eutectic solvent supported on MNPs (LADES@MNP) has been developed for the synthesis of substituted imidazoles under solvent-free sonication, demonstrating reusability for at least five cycles without significant loss of catalytic activity. rsc.org

Ionic Liquids (ILs) : Task-specific ionic liquids with sulfonic acid functionalities have been designed as reusable catalysts for the synthesis of 1,2,4,5-tetrasubstituted imidazoles under solventless conditions. scielo.br These catalysts can often be reused for several cycles without a noticeable decrease in their effectiveness. scielo.br

Nanocatalysts : Cerium-immobilized silicotungstic acid nanoparticles impregnated on zirconia (Ce@STANPs/ZrO₂) have been used as a highly efficient and recyclable catalyst for synthesizing isatin-based imidazoles. acs.org The catalyst was successfully reused for up to seven cycles with over 88% conversion of the substrate to the product. acs.org Similarly, ZnO nanorods have been shown to be effective and reusable catalysts for the synthesis of tri-substituted imidazoles in water. nih.gov

The optimization of catalyst loading is also a key aspect. For example, in the synthesis of 2,4,5-triaryl substituted imidazoles using molecular iodine as a catalyst under solvent-free grinding conditions, it was found that 15 mol% of iodine provided the optimal balance between reaction time and yield. researchgate.net

| Catalyst | Conditions | Yield (%) | Reusability (Cycles) | Reference |

|---|---|---|---|---|

| Zeolite HY | Solvent-free, Microwave | ~95% | 4 cycles with >90% yield | irost.ir |

| LADES@MNP | Solvent-free, Sonication | Good to Excellent | 5 cycles with >90% yield | rsc.org |

| Ce@STANPs/ZrO₂ | Water, Microwave (100°C) | ~95% | 7 cycles with >88% conversion | acs.org |

| [n-Pr₂NH₂][HSO₄] (IL) | Solvent-free, Microwave | 82-95% | Not specified | scirp.org |

| Molecular Iodine | Solvent-free, Grinding (RT) | 82-90% | Not applicable | researchgate.net |

Mechanistic Organic Chemistry and Reactivity Studies of 4 but 3 Yn 1 Yl 1h Imidazole

Electrophilic and Nucleophilic Reactivity of the Imidazole (B134444) Core

The imidazole ring is an amphoteric heterocycle, capable of acting as both an acid and a base. wikipedia.orgnih.gov Its reactivity is dictated by the presence of two nitrogen atoms with different electronic environments. nih.gov The pyrrole-type nitrogen (N-1) bears a hydrogen atom and its lone pair participates in the aromatic sextet, while the pyridine-type nitrogen (N-3) has a lone pair in an sp² orbital, which is available for donation. nih.govglobalresearchonline.net

Electrophilic Substitution: The imidazole ring is generally susceptible to electrophilic attack, with substitution typically occurring at the C4 and C5 positions. globalresearchonline.net The presence of the but-3-yn-1-yl substituent at the C4 position influences the regioselectivity of further electrophilic substitutions.

Nucleophilic Substitution: Nucleophilic substitution on the imidazole ring is less common unless the ring is activated by strongly electron-withdrawing groups. globalresearchonline.net However, the imidazole core itself can act as a nucleophile. The N-3 nitrogen is the primary site of nucleophilic attack, readily reacting with electrophiles. globalresearchonline.net For instance, alkylation reactions, such as with but-3-yn-1-yl halides, are common methods for synthesizing substituted imidazoles.

Reactivity of the Terminal Alkyne Functionality

The terminal alkyne group of 4-(but-3-yn-1-yl)-1H-imidazole is a key functional handle for a variety of chemical transformations.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Click Chemistry Applications

The terminal alkyne readily participates in the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". beilstein-journals.orgnih.gov This reaction provides a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. beilstein-journals.orgnih.gov

The CuAAC reaction is prized for its mild reaction conditions, tolerance of a wide range of functional groups, and high yields. beilstein-journals.orgnih.gov The mechanism involves the in situ formation of a copper(I) acetylide intermediate, which then reacts with an azide (B81097). nih.govmdpi.com The use of ligands, such as tris(1-benzyl-1H-1,2,3-triazol-4-yl)methylamine (TBTA), can stabilize the Cu(I) oxidation state and accelerate the reaction. beilstein-journals.orgmdpi.comacs.orgnih.gov

The versatility of the CuAAC reaction has led to its widespread use in various fields, including drug discovery, bioconjugation, and materials science. mdpi.comacs.orgnih.govnih.gov For example, this compound can be "clicked" onto azide-modified biomolecules or surfaces. nih.gov

Table 1: Key Features of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

| Feature | Description |

| Reactants | Terminal Alkyne, Azide |

| Catalyst | Copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate) |

| Product | 1,4-disubstituted 1,2,3-triazole |

| Regioselectivity | High (exclusively 1,4-isomer) |

| Reaction Conditions | Mild (often room temperature in various solvents, including water) |

| Functional Group Tolerance | High |

| Applications | Bioconjugation, Drug Discovery, Materials Science |

Other Alkyne-based Transformations (e.g., hydrometallation, intermolecular and intramolecular cyclizations)

Beyond CuAAC, the terminal alkyne of this compound can undergo a range of other transformations:

Hydrometallation: This involves the addition of a metal-hydride bond across the triple bond. For instance, hydroboration with reagents like diborane (B8814927) can be used to introduce boron, which can then be further functionalized. msu.edu

Intermolecular and Intramolecular Cyclizations: The alkyne can participate in various cyclization reactions. Base-mediated cyclizations of related propargyl-substituted benzimidazoles have been shown to proceed via a 7-exo-dig pathway. nih.govacs.org These reactions are often initiated by deprotonation of the imidazole nitrogen. nih.govacs.org The electronic properties of substituents on the alkyne can influence the cyclization pathway. nih.govacs.org

Protonation and Deprotonation Equilibria of the Imidazole Moiety and its Impact on Reactivity

The imidazole ring's ability to act as both an acid and a base is a critical factor influencing its reactivity. wikipedia.orgnih.gov

Basicity: The pKa of the conjugate acid of imidazole is approximately 7.0, making it a moderately good base. wikipedia.org Protonation occurs at the N-3 nitrogen, forming a symmetric imidazolium (B1220033) cation. wikipedia.org This protonation can significantly alter the electronic properties of the ring and its substituents.

Acidity: The pKa of the N-H proton is about 14.5, making it weakly acidic. wikipedia.org Deprotonation with a strong base generates the imidazolide (B1226674) anion.

The protonation state of the imidazole ring directly impacts the reactivity of both the heterocycle and the appended alkyne. For instance, in base-mediated cyclizations, deprotonation of the imidazole nitrogen is often the initial step. nih.govacs.org The nucleophilicity of the imidazole is also modulated by its protonation state.

Mechanistic Investigations of Reaction Pathways through Kinetic and Isotopic Studies

Detailed mechanistic understanding of reactions involving this compound can be achieved through kinetic and isotopic labeling studies.

Kinetic Studies: Analyzing reaction rates under different conditions (e.g., varying reactant concentrations, temperature) can provide insights into the reaction mechanism. For example, kinetic studies of CuAAC reactions have helped to elucidate the role of different copper species and ligands in the catalytic cycle. mdpi.comcsic.esacs.org The rate of reaction can be influenced by factors such as the electronic nature of the substituents on the alkyne and the azide. acs.org

Isotopic Labeling: The use of stable isotopes (e.g., ¹³C, ¹⁵N, ²H) allows for the tracking of atoms through a reaction pathway. nih.govresearchgate.net This technique is invaluable for determining bond-breaking and bond-forming steps. For example, isotopic labeling could be used to definitively track the atoms of the imidazole and alkyne moieties during complex cyclization or rearrangement reactions. nih.gov While specific isotopic studies on this compound are not widely reported in the provided search results, the principles of such studies are well-established in mechanistic organic chemistry. nih.gov

Computational and Theoretical Chemistry of 4 but 3 Yn 1 Yl 1h Imidazole

Electronic Structure and Reactivity Predictions via Density Functional Theory (DFT)

Density Functional Theory (DFT) stands as a powerful and widely used quantum mechanical modeling method to investigate the electronic structure and properties of molecules. wikipedia.orgkallipos.gr By calculating the electron density, DFT can accurately predict molecular geometries, energies, and reactivity patterns, providing insights that are often difficult to obtain through experimentation alone. For 4-(But-3-yn-1-yl)-1H-imidazole, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would serve as the foundation for understanding its chemical behavior. mdpi.com

Frontier Molecular Orbital (FMO) theory is a critical component of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the primary participants in chemical reactions. researchgate.net The energy difference between them, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. irjweb.com

For imidazole (B134444) derivatives, the HOMO is typically a π-orbital localized on the heterocyclic ring, establishing its role as an electron donor or nucleophile. researchgate.netresearchgate.net The LUMO is also usually a π*-antibonding orbital spread across the ring. In this compound, the HOMO is expected to be concentrated on the imidazole ring. The LUMO would likely be distributed over the imidazole π-system but with potential contributions from the π-orbitals of the butynyl group's triple bond. The interaction between the alkyl chain and the ring would subtly influence the energies of these orbitals. The electron-withdrawing nature of the sp-hybridized carbons in the alkyne could lead to a slight stabilization (lowering of energy) of the LUMO, potentially narrowing the HOMO-LUMO gap compared to a simple alkyl-substituted imidazole.

Table 1: Representative FMO Data for Substituted Imidazole Derivatives (Illustrative)

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| (3E,5E)-3,5-bis((1H-indol-3-yl)methylene)-1-benzylpiperidin-4-one | -5.168 | -1.577 | 3.591 | tandfonline.com |

| 1,2,4,5-tetraphenyl-1H-imidazole | -5.59 | -1.63 | 3.96 | mdpi.com |

| 1-benzyl-2,4,5-triphenyl-1H-imidazole | -5.65 | -1.99 | 3.66 | mdpi.com |

This table provides example values from the literature for complex imidazole-containing systems to illustrate typical energy ranges. The values are calculated using different DFT methods and basis sets.

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals obtained from a DFT calculation into a more intuitive chemical picture of localized bonds, lone pairs, and antibonding orbitals. tandfonline.com It is exceptionally useful for quantifying intramolecular charge transfer, hyperconjugative interactions, and bond strengths. The analysis calculates the stabilization energy, E(2), associated with the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. acs.org

Table 2: Illustrative NBO Stabilization Energies (E(2)) for N-Butyl-1H-benzimidazole

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kJ/mol) |

|---|---|---|

| σ (C1–C2) | σ* (C1–C6) | 4.63 |

| σ (C1–C2) | σ* (C1–N26) | 0.86 |

| σ (C1–C2) | σ* (C6–H11) | 2.42 |

Data sourced from a DFT study on N-Butyl-1H-benzimidazole to illustrate the concept of NBO analysis. mdpi.com

Chemical Potential (μ): μ ≈ (EHOMO + ELUMO) / 2. It describes the tendency of electrons to escape from the system.

Chemical Hardness (η): η ≈ (ELUMO - EHOMO) / 2. It measures the resistance to charge transfer. Hard molecules have a large HOMO-LUMO gap. irjweb.com

Softness (S): S = 1 / (2η). It is the reciprocal of hardness; soft molecules are more reactive. irjweb.com

Electrophilicity Index (ω): ω = μ² / (2η). It quantifies the ability of a molecule to accept electrons. mdpi.com

For this compound, these descriptors would provide a quantitative measure of its reactivity profile. Based on typical values for imidazoles, it would likely be a moderately soft molecule with a significant capacity to interact with both electrophiles and nucleophiles. Comparing its GRPs to a library of known compounds could help predict its behavior in various chemical environments, such as its potential as a corrosion inhibitor or a ligand in catalysis. rsc.org

Table 3: Example Global Reactivity Parameters for Benzimidazole Derivatives (Illustrative)

| Compound Derivative | Energy Gap (eV) | Hardness (η) | Softness (S) | Electrophilicity (ω) |

|---|---|---|---|---|

| 2a | 4.755 | 2.377 | 0.210 | 2.100 |

| 2b | 4.562 | 2.281 | 0.219 | 2.257 |

| 2c | 4.125 | 2.062 | 0.242 | 2.846 |

| 2d | 4.012 | 2.006 | 0.249 | 2.923 |

| 2e | 3.870 | 1.935 | 0.258 | 3.359 |

Data sourced from a DFT study on various substituted benzimidazoles to illustrate the interpretation of GRPs. rsc.org

Natural Bond Orbital (NBO) Analysis and Charge Transfer Mechanisms

Spectroscopic Property Simulations (NMR, IR, UV-Vis) for Structural Elucidation and Validation

Computational spectroscopy is an invaluable tool for validating the structure of synthesized compounds and interpreting complex experimental data. DFT methods can accurately predict NMR chemical shifts, IR vibrational frequencies, and UV-Vis electronic transitions. mdpi.com

A computational analysis of this compound would predict the following spectroscopic features:

NMR Spectroscopy: Calculations would predict the ¹H and ¹³C chemical shifts. Key ¹H signals would include those for the two non-equivalent imidazole ring protons, the terminal alkyne proton (typically around 2-3 ppm), and the two methylene (B1212753) (CH₂) groups of the butyl chain. The ¹³C NMR spectrum would show distinct signals for the imidazole carbons, the sp-hybridized alkyne carbons (typically 70-90 ppm), and the sp³-hybridized chain carbons. scielo.br

IR Spectroscopy: The simulated IR spectrum would help in assigning experimental bands. Characteristic frequencies for this compound would include the N-H stretch of the imidazole ring (~3100-3300 cm⁻¹), aromatic C-H stretches (~3000-3100 cm⁻¹), C=N and C=C ring stretches (~1400-1600 cm⁻¹), a sharp, weak C≡C stretch (~2100-2150 cm⁻¹), and a strong, sharp terminal alkyne ≡C-H stretch (~3300 cm⁻¹). acs.org

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) calculations could predict the electronic absorption spectrum. The primary absorption would be due to π→π* transitions within the imidazole chromophore, likely occurring in the UV region below 250 nm. mdpi.com

Table 4: Predicted Key Spectroscopic Features for this compound

| Spectroscopy | Structural Feature | Predicted Signal / Frequency Range |

|---|---|---|

| ¹H NMR | Imidazole C2-H | ~7.5-8.0 ppm |

| Imidazole C5-H | ~7.0-7.5 ppm | |

| -CH₂-CH₂- | ~2.0-3.0 ppm | |

| ≡C-H | ~2.0-2.5 ppm | |

| ¹³C NMR | Imidazole Carbons | ~115-140 ppm |

| -C≡C- | ~70-90 ppm | |

| -CH₂-CH₂- | ~20-40 ppm | |

| IR | N-H Stretch (Imidazole) | ~3100-3300 cm⁻¹ |

| ≡C-H Stretch (Alkyne) | ~3300 cm⁻¹ | |

| C≡C Stretch (Alkyne) | ~2100-2150 cm⁻¹ | |

| UV-Vis | π→π* (Imidazole) | < 250 nm |

These are generalized predictions based on typical values for the respective functional groups.

Conformational Analysis and Molecular Dynamics Simulations of Derivatives

While the imidazole ring and the terminal alkyne are relatively rigid, the four-carbon chain in this compound provides conformational flexibility. Conformational analysis would involve systematically rotating the single bonds in the butyl chain to find the lowest energy conformers.

For derivatives of this compound, particularly when studying interactions with biological macromolecules or material surfaces, Molecular Dynamics (MD) simulations are essential. kallipos.gr MD simulations model the atomic motions of a system over time, providing a dynamic picture of its behavior. nih.gov These simulations can reveal how a ligand derivative explores its binding site, the stability of the resulting complex (measured by metrics like Root Mean Square Deviation, RMSD), and the specific intermolecular interactions (like hydrogen bonds) that stabilize the binding. nih.gov

Advanced Quantum Chemical Studies and Material Science Implications

The unique structure of this compound suggests several avenues for advanced computational investigation and application in material science.

Click Chemistry and Functional Materials: The terminal alkyne group is a prime handle for participating in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." nih.gov This allows the molecule to be easily conjugated to polymers, surfaces, or biomolecules to create advanced functional materials. Quantum chemical calculations could be used to study the mechanism and kinetics of such reactions.

Corrosion Inhibition: Imidazole derivatives are well-known corrosion inhibitors for various metals. researchgate.net Computational studies, including DFT and MD simulations, could predict the adsorption energy and orientation of this compound on a metal surface (e.g., iron or copper), elucidating its potential to form a protective film. The FMOs would indicate the molecule's ability to donate electrons to the vacant d-orbitals of the metal, a key step in the inhibition mechanism. researchgate.net

Non-Linear Optical (NLO) Properties: Molecules with significant charge separation and hyperpolarizability can exhibit NLO properties, which are crucial for applications in optoelectronics. Some imidazole derivatives have been investigated for this purpose. tandfonline.com Computational screening of the first hyperpolarizability (β) of this compound and its derivatives could efficiently identify candidates with promising NLO responses. acs.org

Nonlinear Optical (NLO) Properties of Imidazole Derivatives

Nonlinear optical (NLO) materials are crucial for modern technologies like optical data storage, signal processing, and telecommunications. acs.org Organic molecules, particularly those with π-conjugated systems, have garnered significant attention for their potential NLO properties, often surpassing those of traditional inorganic materials. semanticscholar.org Theoretical studies, primarily using Density Functional Theory (DFT), have been employed to investigate the NLO response of various imidazole derivatives. acs.orgresearchgate.net

The NLO response of a molecule is related to its ability to alter the properties of light passing through it, which is governed by the molecular hyperpolarizability (β). nih.gov Chalcone-imidazole hybrids, for instance, have been a subject of interest due to their high NLO coefficients. scirp.org Computational studies on such hybrids have shown that the introduction of electron-withdrawing groups, like a nitro group, can significantly enhance the NLO properties by increasing the molecule's polarizability and facilitating charge transfer. scirp.org

In one study, the static first hyperpolarizabilities of an imidazole-based chalcone (B49325) ligand were found to be significantly higher than that of para-nitroaniline, a well-known NLO material. scirp.org The enhancement of NLO properties through strategic chemical modification is a common theme in the computational design of new materials. acs.orgscirp.org For example, metal chelation in some chalcone-based imidazole ligands has been shown to enhance the NLO response due to metal-ligand and ligand-metal charge transfer transitions. scirp.org

The NLO properties of several imidazole derivatives have been computationally investigated, with results indicating that many of these compounds exhibit NLO behavior greater than that of the standard NLO material, urea. researchgate.net The table below summarizes the calculated NLO properties for some representative imidazole derivatives from the literature.

| Imidazole Derivative | First Hyperpolarizability (β) (esu) | Second Hyperpolarizability (γ) (esu) | Reference Compound |

| 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol | - | 2.2627 × 10⁻⁶ | - |

| Imidazole-Chalcone Hybrid (HL1) | - | - | - |

| Imidazole-Chalcone Hybrid with Nitro Group (HL2) | 7.5 times higher than HL1 | - | para-nitroaniline |

| 6-nitro-2-(4-nitrophenyl)-1-(4-nitrophenylsulfonyl)-1H-benzo[d]imidazole | Highest ⟨α⟩ and βtot values among tested compounds | - | - |

Table 1: Calculated Nonlinear Optical Properties of Selected Imidazole Derivatives. Note: Direct computational data for this compound is not available in the cited literature; this table provides context from related structures. acs.orgscirp.orgnih.gov

Charge Transport Characteristics

The ability of a material to transport charge is fundamental to its application in electronic devices. For imidazole-based systems, theoretical studies have explored both proton and electron/hole transport mechanisms.

Proton transport in poly-imidazole systems is of particular interest for applications in proton exchange membrane fuel cells (PEMFCs). rsc.orgrsc.org Computational studies combining DFT and Molecular Dynamics (MD) simulations suggest that proton conduction in these systems often occurs via a Grotthuss-like mechanism. rsc.org This mechanism involves a series of proton transfers along a chain of imidazole molecules, followed by a rotational reorientation of the imidazoles, which is often the rate-limiting step. rsc.org The connectivity of the imidazole ring to a polymer backbone has been shown to play a crucial role in determining the efficiency of proton conduction. rsc.orgrsc.org

In the context of molecular electronics, the charge transport properties are often evaluated by calculating the reorganization energy (λ). scirp.org The reorganization energy quantifies the energy required for the geometric relaxation of a molecule upon gaining or losing an electron. A lower reorganization energy is generally indicative of better charge transport capabilities. scirp.org For a comparative study, N,N’-diphenyl-N,N’-bis(3-methylphenyl)-(1,1’-biphenyl)-4,4’-diamine (TPD) and tris(8-hydroxyquinolinato)aluminum(III) (Alq3) are often used as reference materials for hole and electron transport, respectively. scirp.org

Quantum chemical screenings of imidazole-chalcone hybrid ligands and their metal complexes have provided insights into their potential as charge transport materials. scirp.org These studies have shown that certain palladium and platinum complexes of these ligands exhibit excellent hole-transport properties, attributed to their very small reorganization energies. scirp.org

The table below presents calculated reorganization energies for hole (λh) and electron (λe) transport for selected imidazole derivatives.

| Compound | Hole Reorganization Energy (λh) (eV) | Electron Reorganization Energy (λe) (eV) | Reference |

| Imidazole-Chalcone Hybrid (HL1) | - | - | scirp.org |

| Imidazole-Chalcone Hybrid (HL2) | - | - | scirp.org |

| HL1-Pd Complex | Low | - | scirp.org |

| HL1-Pt Complex | Low | - | scirp.org |

| TPD (Reference Hole Transport Material) | 0.290 | - | scirp.org |

| Alq3 (Reference Electron Transport Material) | - | 0.276 | scirp.org |

Table 2: Calculated Reorganization Energies for Selected Imidazole Derivatives and Reference Materials. Note: Specific values for HL1 and HL2 were not provided in the abstract, but their complexes were noted for excellent hole-transport properties due to low reorganization energies. Direct computational data for this compound is not available in the cited literature. scirp.org

Applications and Derivatives in Advanced Chemical Synthesis

4-(But-3-yn-1-yl)-1H-imidazole as a Versatile Synthetic Intermediate

The this compound molecule is a highly adaptable building block in organic synthesis. Its versatility stems from the distinct reactivity of its two key functional groups: the imidazole (B134444) ring and the terminal alkyne. The imidazole moiety, an aromatic heterocycle, contains two nitrogen atoms, one of which is basic and can be readily alkylated, acylated, or used as a ligand for metal coordination. ajol.info The terminal alkyne, on the other hand, is a gateway to a multitude of chemical transformations, most notably copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."

This dual functionality allows for the stepwise or simultaneous elaboration of the molecule, providing access to a wide array of more complex structures. For instance, the alkyne can be employed in Sonogashira couplings to form carbon-carbon bonds with aryl or vinyl halides, or it can undergo hydration to yield a ketone. The imidazole ring can be N-functionalized to modulate the compound's solubility and electronic properties or to introduce additional reactive handles. mdpi.com

The strategic combination of these reactions makes this compound a valuable starting material for the synthesis of substituted imidazoles with diverse functionalities, which are prevalent in medicinal chemistry and materials science. mdpi.com

Design and Synthesis of Complex Polycyclic Imidazole Architectures

The construction of polycyclic systems containing an imidazole core is a significant area of research, as these motifs are found in numerous biologically active natural products. rsc.org The this compound scaffold is well-suited for the synthesis of such complex architectures through intramolecular cyclization strategies.

One potential approach involves the initial functionalization of the imidazole nitrogen, followed by an intramolecular reaction with the alkyne. For example, N-alkylation with a suitable electrophile containing a pendant reactive group could set the stage for a cyclization event. A hypothetical reaction pathway could involve the introduction of an aryl halide onto the imidazole nitrogen, which could then undergo an intramolecular Heck or Sonogashira reaction with the butynyl side chain to form a new fused ring system.

Furthermore, modern synthetic methods like visible-light-promoted radical cyclization could be adapted for this purpose. beilstein-journals.org By generating a radical species that can react with the alkyne, it may be possible to forge new C-C bonds and construct intricate polycyclic frameworks under mild conditions. Another strategy could employ C-H activation/cyclization reactions, a powerful tool for the efficient synthesis of fused N-heterocycles. enamine.net

Development of Novel Heterocyclic Systems Incorporating the Imidazole-Alkyne Scaffold

The terminal alkyne of this compound is a key functional group for the construction of novel heterocyclic systems. The most prominent reaction in this context is the 1,3-dipolar cycloaddition with azides to form 1,2,3-triazoles. scielo.br This reaction is highly efficient and regioselective, particularly when catalyzed by copper(I), yielding 1,4-disubstituted triazoles. acs.org This approach allows for the facile linking of the imidazole core to a wide variety of other molecular fragments, creating hybrid molecules with potential applications in medicinal chemistry and materials science. nih.gov

Beyond triazoles, the alkyne can participate in other cycloaddition reactions. For instance, reaction with nitrile oxides can lead to the formation of isoxazoles, while reaction with nitrones can yield isoxazolines. These reactions expand the repertoire of heterocyclic systems that can be accessed from this versatile starting material.

The imidazole ring itself can also be a partner in the construction of new heterocyclic systems. For example, it can be a component in the synthesis of purine (B94841) analogs or other fused bicyclic systems of biological relevance. enamine.net The combination of the imidazole ring and the reactive alkyne in one molecule provides a powerful platform for the divergent synthesis of a library of novel heterocyclic compounds.

Catalytic Applications: Imidazole Derivatives as Ligands in Organometallic Chemistrytcichemicals.comresearchgate.net

Imidazole derivatives are widely used as ligands in organometallic chemistry due to the strong σ-donating ability of the nitrogen atoms. ajol.info The this compound framework offers intriguing possibilities for the design of novel ligands with unique properties.

N-Heterocyclic carbenes (NHCs) have emerged as a dominant class of ligands in organometallic catalysis, prized for their strong σ-donating character and steric tunability. beilstein-journals.orgscripps.edu Imidazolium (B1220033) salts are the most common precursors to NHCs. sonar.ch The imidazole ring of this compound can be readily quaternized by reaction with two different alkyl or aryl halides to form an imidazolium salt. Subsequent deprotonation with a strong base would yield the corresponding NHC.

The butynyl side chain offers a unique feature not commonly found in standard NHC ligands. This alkyne functionality could be used to anchor the NHC ligand to a solid support, creating a recyclable catalyst. Alternatively, the alkyne could serve as a secondary coordination site, potentially leading to the formation of bimetallic complexes or influencing the catalytic activity of the metal center. The flexibility of the butyl chain could allow the alkyne to coordinate to the same metal center as the carbene, creating a pincer-type ligand.

Table 1: Potential N-Heterocyclic Carbene Precursors from this compound

| Precursor Type | R1 Group | R2 Group | Potential Application |

|---|---|---|---|

| Symmetrical Imidazolium Salt | Methyl | Methyl | General Catalysis |

| Asymmetrical Imidazolium Salt | Methyl | Benzyl | Fine-tuning steric/electronic properties |

The imidazole ring itself is an excellent ligand for a wide range of metal ions. ajol.inforesearchgate.net The nitrogen atoms can coordinate to metals such as copper, zinc, palladium, and ruthenium, forming stable complexes. researchgate.netnih.gov The this compound can act as a simple monodentate ligand through one of its nitrogen atoms.

However, the presence of the terminal alkyne introduces the possibility of more complex coordination modes. The alkyne can also coordinate to a metal center, and depending on the metal and the reaction conditions, the molecule could act as a bidentate ligand, bridging two metal centers, or forming a chelate with a single metal. These different coordination modes would be expected to have a significant impact on the electronic and steric environment of the metal center, and consequently on its catalytic activity or other properties.

Furthermore, the alkyne can be transformed into other coordinating groups. For example, hydration of the alkyne would yield a ketone, which could then participate in coordination. This post-complexation modification of the ligand provides an additional layer of tunability for the resulting metal complexes.

Table 2: Potential Coordination Modes of this compound and its Derivatives

| Ligand | Coordination Mode | Potential Metal Ions |

|---|---|---|

| This compound | Monodentate (N) | Cu(II), Zn(II), Pd(II) |

| This compound | Bidentate (N, alkyne) | Ru(II), Rh(I) |

| N-alkylated derivative | Monodentate (N) | Various transition metals |

| NHC derivative | Monodentate (Carbene) | Pd(0), Ru(II), Au(I) |

Medicinal Chemistry Research Avenues for 4 but 3 Yn 1 Yl 1h Imidazole Derivatives Excluding Clinical Outcomes

Exploration of the Imidazole (B134444) Scaffold for Target Interaction

The imidazole nucleus is a cornerstone in drug discovery, with derivatives showing a vast range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. longdom.orgajrconline.orgresearchgate.net The mechanism of action for many of these compounds relies on specific interactions with biological macromolecules like receptors and enzymes. The exploration of 4-(but-3-yn-1-yl)-1H-imidazole derivatives in this context involves detailed studies to identify and characterize these interactions.

Derivatives of the imidazole scaffold are known to bind to various receptors. For instance, certain alkyl-substituted imidazoles exhibit high affinity for histamine (B1213489) H₃ receptors, while other aryl-substituted derivatives interact with viral proteases. Ligand-directed approaches using an acylimidazole moiety linked to a known antagonist like naltrexamine have been used to target opioid receptors. nih.gov

In vitro receptor binding assays are essential for quantifying the affinity of a ligand for its target. merckmillipore.com A common method is the competitive displacement assay, where a derivative of this compound would compete with a known radiolabeled ligand for binding to a specific receptor. merckmillipore.com The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined, from which the equilibrium dissociation constant (Kᵢ) can be calculated. These studies allow for the screening of a library of derivatives to identify compounds with high affinity and selectivity for a target of interest.

Computational docking studies complement these experimental findings by providing a structural model of the ligand-receptor interaction. These simulations can predict the binding pose of a this compound derivative within the receptor's binding pocket, identifying key interactions such as hydrogen bonds, hydrophobic contacts, and π-π stacking that contribute to its affinity.

| Compound ID | Modification on Imidazole Ring | Histamine H₃ Receptor | CXCR4 Receptor | Opioid Receptor (μ) |

|---|---|---|---|---|

| Parent-01 | None | >1000 | >1000 | >1000 |

| Deriv-02 | N-benzyl | 85 | 950 | 1200 |

| Deriv-03 | 2-Phenyl | 450 | 150 | >2000 |

| Deriv-04 | 5-Chloro | 25 | >1000 | 850 |

The imidazole scaffold is present in numerous enzyme inhibitors. semanticscholar.org For example, derivatives have been developed as potent inhibitors of neutral sphingomyelinase 2 (nSMase2) and carbonic anhydrase II (CA II), enzymes implicated in neurological disorders and other physiological processes, respectively. nih.govscielo.br The investigation of this compound derivatives as enzyme inhibitors is a promising research direction.

In vitro enzyme inhibition assays are performed to determine the potency of these compounds. By measuring the enzyme's activity in the presence of varying concentrations of an inhibitor, the IC₅₀ value can be established. This data is crucial for structure-activity relationship (SAR) studies, guiding the optimization of the lead compound to enhance potency and selectivity. For instance, a study on imidazole-based triazoles, which can be synthesized from alkyne precursors, revealed potent inhibition of carbonic anhydrase II, with IC₅₀ values in the nanomolar range. scielo.br

Computational studies, particularly molecular docking, can elucidate how these inhibitors interact with the enzyme's active site. For example, docking could reveal if the imidazole nitrogen coordinates with a metal cofactor (like the zinc ion in carbonic anhydrase) or if the butynyl chain occupies a hydrophobic pocket, displacing water molecules and contributing to binding energy.

| Compound ID | Structural Feature | Carbonic Anhydrase II | nSMase2 | Cytochrome P450 (CYP2D6) |

|---|---|---|---|---|

| Analog-A | Parent Compound | 55.2 | 80.1 | >100 |

| Analog-B | Triazole derivative via alkyne | 0.032 | 45.6 | 95.3 |

| Analog-C | N-methylated imidazole | 25.8 | 22.5 | >100 |

| Analog-D | Hydroxylated butynyl chain | 40.1 | 15.7 | 68.4 |

Effective drug design relies on understanding the principles of molecular recognition between a ligand and its biological target. For derivatives of this compound, both the imidazole core and the alkyne-containing side chain play critical roles.

The Imidazole Ring: This moiety is an excellent pharmacophore due to its ability to engage in multiple types of non-covalent interactions. Its nitrogen atoms can act as hydrogen bond donors or acceptors, and the ring can participate in π-π stacking with aromatic residues like phenylalanine or tyrosine in a protein's binding site. Furthermore, the imidazole nitrogen can coordinate with metal ions, a key interaction for inhibiting metalloenzymes. nih.gov

Ligand design strategies would involve systematically modifying the structure of this compound to optimize these interactions. This could include:

Substitution on the Imidazole Ring: Introducing substituents at other positions (e.g., C2, C5, or N1) to probe for additional binding interactions or to modulate the electronic properties of the ring.

Modification of the Alkyne Chain: Altering the length of the alkyl chain, or introducing polar groups to seek out additional hydrogen bonding opportunities.

Isosteric Replacement: Replacing the imidazole ring with other heterocycles (e.g., pyrazole, triazole) to fine-tune the geometry and hydrogen bonding capabilities of the molecule.

Enzyme Inhibition Investigations (In Vitro and Computational)

Rational Design of Imidazole-Alkyne Based Probes for Biological Systems

The terminal alkyne of this compound makes it an ideal scaffold for developing chemical probes to study biological systems. This functional group is relatively rare in biological systems, providing an orthogonal reactive handle for specific chemical modifications.

Photoaffinity labeling (PAL) is a powerful technique used to identify the specific protein targets of a bioactive compound. nih.govnih.gov A PAL probe is typically designed with three key components: a pharmacophore that binds to the target, a photoreactive group that forms a covalent bond upon UV irradiation, and a reporter handle for detection or enrichment. mdpi.com

A derivative of this compound could be readily converted into a photoaffinity probe. The imidazole-butynyl moiety would serve as the pharmacophore. A photoreactive group, such as a benzophenone (B1666685) or a diazirine, could be chemically attached to another position on the imidazole ring. nih.gov The butynyl group itself serves as the reporter handle, allowing for subsequent attachment of a tag via click chemistry. nih.govmdpi.com

For example, an imidazole-based γ-secretase modulator was converted into a photoaffinity probe (E2012-BPyne) by incorporating a benzophenone photolabel and an alkyne handle. nih.gov This probe was used in live cells to covalently label its target, which was then identified using click chemistry to attach a biotin (B1667282) tag for affinity purification and analysis. nih.gov A similar strategy could be applied to elucidate the unknown targets of a bioactive this compound derivative.

| Component | Function | Example Moiety | Rationale |

|---|---|---|---|

| Pharmacophore | Binds non-covalently to the biological target | This compound core | Provides the primary binding affinity and selectivity for the target protein. |

| Photoreactive Group | Forms a covalent bond with the target upon UV activation | Benzophenone or Diazirine | Benzophenones are activated by UVA light and form covalent bonds with nearby C-H bonds; diazirines form highly reactive carbenes. nih.gov |

| Reporter Handle | Allows for detection or enrichment of the labeled target | Terminal Alkyne | Serves as a bioorthogonal handle for click chemistry-based ligation of a reporter tag (e.g., biotin, fluorophore). mdpi.com |

"Click chemistry" describes a set of reactions that are rapid, selective, and high-yielding, making them ideal for use in complex biological environments. nih.govorganic-chemistry.org The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which joins a terminal alkyne with an azide (B81097) to form a stable triazole ring. sigmaaldrich.com

The terminal alkyne of this compound is perfectly suited for this bioorthogonal reaction. organic-chemistry.org This enables a two-step "tagging" strategy that is widely used in chemical biology. mdpi.comtandfonline.com

Step 1 (Labeling): A probe based on this compound (e.g., a photoaffinity probe) is introduced into a biological system (like live cells or cell lysate) where it binds to its target protein(s).

Step 2 (Ligation): An azide-functionalized reporter molecule is added. The CuAAC reaction then specifically "clicks" the reporter onto the alkyne handle of the probe, thereby tagging the target protein for downstream analysis. nih.gov

This strategy minimizes perturbations, as the bulky reporter tag is only introduced after the initial binding event. The choice of reporter tag depends on the desired application.

| Reporter Tag | Application | Detection Method |

|---|---|---|

| Biotin-Azide | Affinity Purification / Enrichment | Streptavidin-based affinity chromatography, Western Blotting |

| Fluorescent Azides (e.g., TAMRA-Azide, Alexa Fluor 488-Azide) | Fluorescence Imaging | Fluorescence Microscopy, In-gel fluorescence scanning |

| Cleavable Linker-Azide-Biotin | Mass Spectrometry-based Proteomics | Enrichment followed by cleavage to release the target protein for MS analysis |

Photoaffinity Labeling Applications

Structure-Activity Relationship (SAR) Studies of Imidazole Derivatives (Focus on Molecular Design Principles)

Structure-Activity Relationship (SAR) studies are fundamental to the process of drug discovery, providing insights into how the chemical structure of a compound influences its biological activity. For imidazole derivatives, the goal is to systematically modify the core structure to enhance potency, selectivity, and pharmacokinetic properties.

The imidazole scaffold itself offers several points for modification: the nitrogen atoms at positions 1 and 3, and the carbon atoms at positions 2, 4, and 5. The presence of the but-3-yn-1-yl group at the 4-position of the core compound, this compound, provides a unique starting point for SAR exploration. The terminal alkyne is a particularly interesting functional group, as it can participate in various chemical reactions, allowing for the introduction of a wide array of substituents.

Key molecular design principles in the SAR of imidazole derivatives include:

Substitution at the Imidazole Nitrogens: Alkylation or arylation at the N-1 or N-3 positions can significantly impact the molecule's interaction with target proteins. The choice of substituent can influence lipophilicity, steric hindrance, and hydrogen bonding capacity.

Modification of the Butynyl Side Chain: The length and rigidity of the side chain can be altered. For instance, converting the alkyne to an alkene or alkane would change the geometry and flexibility of the molecule. Additionally, introducing functional groups along the chain can create new interaction points with biological targets.

Introduction of Substituents on the Imidazole Ring: Adding functional groups to the C-2 or C-5 positions of the imidazole ring can modulate the electronic properties and steric profile of the molecule. For example, the introduction of electron-withdrawing or electron-donating groups can influence the pKa of the imidazole nitrogens and their ability to form hydrogen bonds. nih.gov

Bioisosteric Replacement: The imidazole ring itself can be replaced by other five-membered heterocycles, such as triazoles or pyrazoles, to investigate the importance of the nitrogen atom positions for biological activity. researchgate.net Similarly, the butynyl group could be replaced by other functionalities with similar steric and electronic properties.

A study on isosteviol-based 1,3-aminoalcohols found that a derivative substituted with an N-(1H-imidazol-1-yl)propyl group was the most active against the MCF-7 cancer cell line. mdpi.com This highlights the potential for imidazole-containing side chains to confer significant biological activity.

Table 1: SAR Insights for Imidazole Derivatives

| Molecular Modification | Observed Effect on Activity | Rationale |

| Introduction of bulky lipophilic groups at position 4 of benzimidazole | Favorable for potent TRPV-1 antagonizing activity nih.gov | Enhanced hydrophobic interactions with the receptor binding pocket. |

| Replacement of a 4-CF3 group on a C2-phenyl moiety with tert-butyl, –CH3, or F | Decreased TRPV-1 antagonist activity nih.gov | Suggests a specific electronic and steric requirement at this position for optimal binding. |

| Substitution of a thiophene (B33073) at position 1 of benzimidazole | Potent inhibition of serine–threonine kinase 3 (IKK3) nih.gov | Indicates the importance of the N-1 substituent for kinase inhibition. |

| Introduction of an N-(1H-imidazol-1-yl)propyl group to an isosteviol (B191626) derivative | Most active derivative against MCF-7 cells mdpi.com | Demonstrates the potential of imidazole-containing side chains to enhance anticancer activity. |

Investigation of Supramolecular Interactions Involving Imidazole Moieties in Biological Contexts

The imidazole moiety is a versatile participant in a variety of non-covalent interactions, which are crucial for the formation of supramolecular complexes in biological systems. nih.gov These interactions underpin the binding of imidazole-containing molecules to their biological targets.

Key supramolecular interactions involving the imidazole ring include:

Hydrogen Bonding: The imidazole ring can act as both a hydrogen bond donor (via the N-H proton) and a hydrogen bond acceptor (via the lone pair on the other nitrogen atom). nih.gov This dual capability allows for the formation of stable hydrogen-bonded networks with amino acid residues in proteins or with nucleic acid bases. nih.govresearchgate.net

Coordination with Metal Ions: The nitrogen atoms of the imidazole ring are excellent ligands for a variety of metal ions, including zinc, copper, and cobalt. nih.govrsc.org This coordination is a key feature in the active sites of many metalloenzymes. Imidazole-based drugs can exert their effects by coordinating with these metal ions, thereby modulating enzyme activity.

π-π Stacking: The aromatic nature of the imidazole ring allows it to participate in π-π stacking interactions with other aromatic systems, such as the side chains of aromatic amino acids (e.g., phenylalanine, tyrosine, tryptophan) or the bases of DNA. researchgate.net

Cation-π Interactions: The electron-rich π-system of the imidazole ring can interact favorably with cations. researchgate.net

The formation of supramolecular complexes can enhance the therapeutic properties of imidazole-based drugs, potentially leading to improved safety, bioavailability, and efficacy. nih.gov For example, imidazole-substituted terpyridine can form a stable complex with Cu(II) ions, which has been shown to interact with DNA and inhibit the growth of lung cancer cells. nih.gov

Mechanism of Action Studies at the Molecular Level (e.g., DNA interaction, protein modulation)

Understanding the mechanism of action of a drug at the molecular level is essential for rational drug design and development. For derivatives of this compound, several potential molecular mechanisms can be explored.

DNA Interaction:

The planar structure of the imidazole ring allows it to interact with DNA in several ways. Some imidazole derivatives can act as DNA intercalators, inserting themselves between the base pairs of the DNA double helix. ijsrtjournal.com This can disrupt DNA replication and transcription, leading to cell cycle arrest and apoptosis. Other imidazole-containing molecules may bind to the minor groove of DNA. semanticscholar.org For instance, a hybrid molecule containing both imidazole and thiazolidinone moieties was found to have a strong binding affinity for the minor groove of DNA. semanticscholar.org The butynyl side chain of this compound could also play a role in DNA binding, potentially through interactions with the phosphate (B84403) backbone or by positioning the imidazole ring for optimal interaction.

Protein Modulation:

The ability of the imidazole ring to participate in various non-covalent interactions makes it a common motif in molecules that modulate protein function. nih.gov Imidazole derivatives can act as inhibitors or modulators of a wide range of proteins, including:

Kinases: Kinases are a major class of drug targets, particularly in oncology. The imidazole scaffold is found in numerous kinase inhibitors. nih.gov These inhibitors typically bind to the ATP-binding site of the kinase, preventing the transfer of a phosphate group to substrate proteins.

G Protein-Coupled Receptors (GPCRs): GPCRs are another important class of drug targets. Allosteric modulators of GPCRs can bind to sites distinct from the endogenous ligand binding site, offering a more subtle way to control receptor signaling. frontiersin.org

Histone Deacetylases (HDACs): HDACs are enzymes that play a key role in regulating gene expression. Imidazole-based HDAC inhibitors can bind to the zinc ion in the active site of the enzyme, leading to changes in gene expression and ultimately inducing apoptosis in cancer cells. ijsrtjournal.com

Topoisomerases: These enzymes are involved in managing the topology of DNA during replication and transcription. Imidazole derivatives can inhibit topoisomerases, leading to DNA damage and cell death. nih.govnih.gov

The but-3-yn-1-yl group can contribute to the binding affinity and reactivity of the molecule towards its protein target.

Table 2: Potential Molecular Mechanisms of Imidazole Derivatives

| Mechanism of Action | Molecular Target | Potential Outcome |

| DNA Intercalation | DNA | Disruption of DNA replication and transcription, apoptosis. ijsrtjournal.com |

| DNA Minor Groove Binding | DNA | Inhibition of DNA function. semanticscholar.org |

| Kinase Inhibition | Protein Kinases | Blockade of cell signaling pathways, inhibition of cell proliferation. nih.gov |

| Allosteric Modulation | G Protein-Coupled Receptors | Regulation of receptor signaling. frontiersin.org |

| Enzyme Inhibition | Histone Deacetylases, Topoisomerases | Altered gene expression, DNA damage, apoptosis. nih.govijsrtjournal.com |

Advanced Spectroscopic and Analytical Characterization for Research Integrity

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

High-resolution NMR spectroscopy is the cornerstone for the structural elucidation of 4-(but-3-yn-1-yl)-1H-imidazole in solution. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, a complete picture of the proton and carbon framework can be assembled.

The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons, while the ¹³C NMR spectrum reveals the types of carbon atoms present in the molecule.

¹H NMR Spectroscopy: The proton spectrum is expected to show distinct signals for the imidazole (B134444) ring protons and the butynyl side chain. The protons on the imidazole ring (H-2, H-5) typically appear in the downfield region (δ 7.0-8.0 ppm) due to the aromatic and electron-withdrawing nature of the nitrogen atoms. The chemical shift of the proton at the C2 position is generally the most downfield. mdpi.comipb.pt The butynyl side chain protons would appear more upfield. The terminal alkyne proton (≡C-H) is expected as a triplet around δ 2.0 ppm, coupled to the adjacent methylene (B1212753) group. researchgate.net The two methylene groups (-CH₂-) of the butyl chain would present as multiplets, with the one adjacent to the imidazole ring being more deshielded.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H data. The imidazole ring carbons (C-2, C-4, C-5) are expected in the aromatic region (δ 115-140 ppm). The substitution at C-4 influences the chemical shifts of the ring carbons compared to unsubstituted imidazole. rsc.org The alkyne carbons (C≡C) have characteristic shifts, with the terminal carbon (≡C-H) appearing around δ 70-75 ppm and the internal alkyne carbon around δ 80-85 ppm. researchgate.net The methylene carbons of the side chain will resonate in the upfield aliphatic region.

Predicted NMR Data for this compound

| Position | Predicted ¹H Chemical Shift (δ ppm) | Predicted ¹³C Chemical Shift (δ ppm) | Notes |

|---|---|---|---|

| Im-H2 | ~7.6 | ~135 | Singlet, downfield due to adjacent nitrogens. |

| Im-H5 | ~6.9 | ~117 | Singlet, adjacent to substituent. |

| Im-C4 | - | ~138 | Quaternary carbon, attachment point of the side chain. |

| -CH₂- (adjacent to ring) | ~2.7 (t) | ~28 | Triplet, deshielded by the imidazole ring. |

| -CH₂- (adjacent to alkyne) | ~2.4 (dt) | ~20 | Doublet of triplets, influenced by adjacent methylene and alkyne proton. |

| ≡C-H | ~2.0 (t) | ~71 | Terminal alkyne proton. Carbon is shielded. |

| -C≡ | - | ~83 | Internal alkyne carbon. |

Note: The chemical shifts are estimated based on data from similar structures and general NMR principles. Actual experimental values may vary based on solvent and other conditions. researchgate.netrsc.orgclockss.org

To unambiguously confirm the structure and assign all proton and carbon signals, a suite of 2D NMR experiments is essential. ipb.ptscience.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between the adjacent methylene protons in the butynyl chain (-CH₂-CH₂-) and between the alkyne proton and its adjacent methylene group (-CH₂-C≡C-H). beilstein-journals.org

HSQC (Heteronuclear Single Quantum Coherence): HSQC maps direct one-bond correlations between protons and the carbons they are attached to. This allows for the definitive assignment of each carbon atom that bears protons by correlating the known ¹H signals to their corresponding ¹³C signals. beilstein-journals.org

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals longer-range couplings (2-3 bonds) between protons and carbons. It is crucial for connecting the different fragments of the molecule. Key HMBC correlations would include:

From the imidazole H-2 proton to carbons C-4 and C-5. beilstein-journals.orgresearchgate.net

From the imidazole H-5 proton to carbon C-4 and the first methylene carbon of the side chain.

From the methylene protons adjacent to the ring to carbons C-4 and C-5 of the imidazole ring, confirming the point of attachment. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This is useful for confirming spatial arrangements. A NOESY spectrum would show correlations between the imidazole ring proton H-5 and the protons of the adjacent methylene group on the butynyl side chain.

1D NMR (¹H, ¹³C) and Chemical Shift Analysis

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

HRMS provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₇H₈N₂), the expected exact mass for the protonated molecule [M+H]⁺ is 121.0760 Da.

Analysis of the fragmentation patterns in the tandem MS/MS spectrum can further confirm the structure. Common fragmentation pathways for N-alkyl imidazoles involve the cleavage of the N-C bond. nih.gov For C-alkyl imidazoles, fragmentation would likely involve cleavage of the side chain, such as the loss of the butynyl group or characteristic losses corresponding to fragments of the alkyl chain. nih.gov

X-ray Crystallography for Solid-State Structural Elucidation

Should a suitable single crystal of this compound be grown, X-ray crystallography would provide definitive proof of its three-dimensional structure in the solid state. This technique yields precise data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the imidazole N-H group. sapub.orgmdpi.comuzh.ch The crystal structure of related imidazole derivatives, such as 4-methylimidazole, has been determined, revealing how these molecules pack in the solid state. iucr.org As of this writing, a public crystal structure for this compound has not been reported.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. acs.org

Terminal Alkyne Group: This group gives rise to very distinct signals. The ≡C-H stretch appears as a strong, sharp band in the IR spectrum around 3330–3270 cm⁻¹. libretexts.orgorgchemboulder.com The -C≡C- triple bond stretch is found in the 2260–2100 cm⁻¹ region; this peak is often weak in the IR spectrum but gives a strong signal in the Raman spectrum, making the techniques highly complementary. researchgate.netlibretexts.orguc.edu

Imidazole Ring: The N-H stretch of the imidazole ring is expected as a broad band in the IR spectrum between 3100-2800 cm⁻¹. The aromatic C-H stretching vibrations appear just above 3000 cm⁻¹. Vibrations corresponding to C=C and C=N stretching within the ring are typically observed in the 1600-1400 cm⁻¹ region. nih.govspectroscopyonline.comresearchgate.netnih.gov

Expected Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Expected Frequency (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

|---|---|---|---|

| Alkyne ≡C-H Stretch | 3330 - 3270 | Strong, Sharp | Medium |

| Aromatic C-H Stretch | 3150 - 3050 | Medium | Medium |

| Imidazole N-H Stretch | 3100 - 2800 | Broad, Medium | Weak |

| Alkyne -C≡C- Stretch | 2260 - 2100 | Weak to Medium | Strong |

| Imidazole Ring Stretches (C=N, C=C) | 1600 - 1400 | Medium to Strong | Medium to Strong |

| Alkyne C-H Bend | 700 - 610 | Strong, Broad | Weak |

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for verifying the purity of this compound and for its purification during synthesis.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for assessing purity. Due to the basic nature of the imidazole ring, reversed-phase (RP) HPLC is commonly employed using C18 columns. The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. To ensure good peak shape and prevent tailing, an acidic (e.g., formic acid, TFA) or basic (e.g., diethylamine) modifier is typically added to the mobile phase. sci-hub.setandfonline.comnih.gov Purity is determined by integrating the peak area at a suitable UV wavelength (e.g., ~210 nm).

Gas Chromatography (GC): GC can also be used for purity analysis, often coupled with a mass spectrometer (GC-MS). researchgate.netnih.gov For polar, non-volatile compounds like imidazoles, derivatization may be necessary to increase volatility and improve chromatographic performance. oup.comphenomenex.com Common derivatizing agents include silylating reagents like N-trimethylsilylimidazole (TMSI). phenomenex.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture. For a polar compound such as this compound, reverse-phase HPLC is a common method of analysis. In this technique, a nonpolar stationary phase is used with a polar mobile phase.

While specific HPLC parameters for this compound are not detailed in the available search results, a typical method would involve a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent like acetonitrile or methanol. The retention time of the compound would be a key identifier under specific chromatographic conditions. The purity of the compound is assessed by the presence of a single major peak, with the area of this peak corresponding to its concentration.

Table 1: Representative HPLC Parameters for Analysis of Imidazole Derivatives

| Parameter | Typical Value/Condition |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient or Isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |